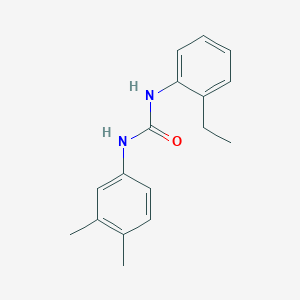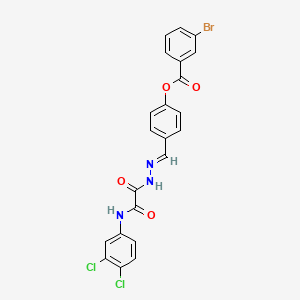
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzhydryl group attached to an acetamide moiety, which is further connected to an isoquinolinone structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzyl chloride with a suitable nucleophile.
Acetamide Formation: The benzhydryl intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Isoquinolinone Attachment: The final step involves the coupling of the acetamide with an isoquinolinone derivative under appropriate conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
N-Benzhydrylacetamide: Lacks the isoquinolinone moiety.
2-(1-Oxoisoquinolin-2(1H)-yl)acetamide: Lacks the benzhydryl group.
Benzhydrylisoquinolinone: Lacks the acetamide group.
Uniqueness
N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is unique due to the combination of its benzhydryl, acetamide, and isoquinolinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C24H20N2O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-benzhydryl-2-(1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H20N2O2/c27-22(17-26-16-15-18-9-7-8-14-21(18)24(26)28)25-23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23H,17H2,(H,25,27) |
InChIキー |
QFYGQUDAMZOYPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C=CC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)

![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)




![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)


